![molecular formula C12H20O B14417896 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane CAS No. 80901-68-4](/img/structure/B14417896.png)
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is an organic compound belonging to the class of bicyclic hydrocarbons. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a bridgehead carbon. The presence of an ethylidene group and an isopropyl ether moiety further distinguishes this compound, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile undergo a [4+2] cycloaddition to form the bicyclic structure. The reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.
Another approach involves the reduction of norcamphor derivatives, followed by the introduction of the ethylidene and isopropyl ether groups through subsequent functionalization reactions. These reactions often require specific reagents and conditions, such as the use of strong reducing agents and protecting groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst, such as palladium on carbon, can convert the ethylidene group to an ethyl group.
Substitution: The isopropyl ether group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted bicyclo[2.2.1]heptane derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of bicyclic hydrocarbons. It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ethylidene and isopropyl ether groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the ethylidene and isopropyl ether groups.
Norbornene: A bicyclic compound with a double bond, making it more reactive in certain chemical reactions.
Norbornadiene: A bicyclic compound with two double bonds, offering different reactivity and applications compared to 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane.
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct chemical and physical properties. The presence of the ethylidene group enhances its reactivity in addition and substitution reactions, while the isopropyl ether group provides steric hindrance and influences the compound’s solubility and stability.
Eigenschaften
CAS-Nummer |
80901-68-4 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-ethylidene-6-propan-2-yloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20O/c1-4-10-5-9-6-11(10)12(7-9)13-8(2)3/h4,8-9,11-12H,5-7H2,1-3H3 |
InChI-Schlüssel |
DFAHIMHECXLSIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CC2CC1C(C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


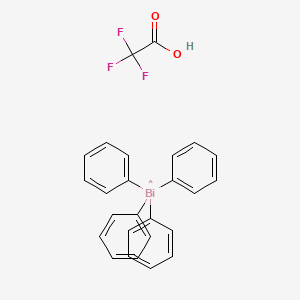
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
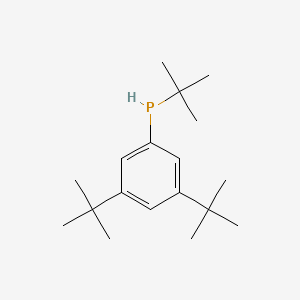

![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

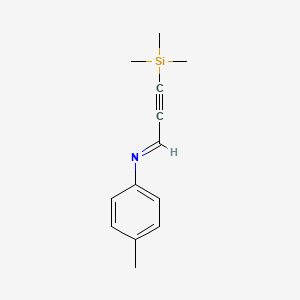
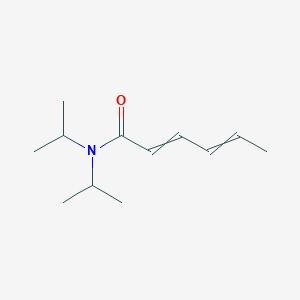
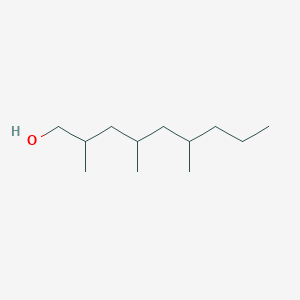
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
